tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl protecting group, a 3-oxopropyl backbone, and a 4-(difluoromethoxy)benzyl substituent. The difluoromethoxy group (–OCF₂H) introduces significant electronegativity and metabolic stability compared to non-fluorinated analogs. Such structural attributes make it valuable in medicinal chemistry as a protease inhibitor intermediate or a building block for bioactive molecules.
Properties
Molecular Formula |
C16H21F2NO4 |
|---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-(difluoromethoxy)phenyl]methyl]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-9-12(10-20)8-11-4-6-13(7-5-11)22-14(17)18/h4-7,10,12,14H,8-9H2,1-3H3,(H,19,21) |
InChI Key |
JCGFAZCMVVQNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethoxy-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride, organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted carbamates, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carbamate group can undergo hydrolysis, releasing active intermediates that exert their effects on target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
The target compound is compared below with three analogs from the provided evidence:
*Analog 1’s exact formula is undisclosed but includes multiple fluorinated and aromatic groups.
Key Comparative Insights
Electron-Withdrawing Effects
- Analog 1’s trifluoromethyl (–CF₃) and pyrimidine groups amplify hydrophobicity and π-π stacking capacity, favoring interactions with aromatic residues in proteins .
Lipophilicity and Solubility
- Analog 3’s simpler structure (C₁₄H₁₈FNO₃) likely enhances solubility in polar solvents, making it more suitable for formulation in early-stage drug development .
Biological Activity
tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate is a synthetic organic compound with the molecular formula C16H21F2NO4. It belongs to the carbamate class and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a tert-butyl group, a difluoromethoxy-substituted phenyl ring, and a carbamate moiety. Its structural features contribute to its biological properties, influencing its interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H21F2NO4 |
| Molecular Weight | 329.34 g/mol |
| IUPAC Name | tert-butyl N-[2-[[4-(difluoromethoxy)phenyl]methyl]-3-oxopropyl]carbamate |
| InChI Key | JCGFAZCMVVQNKU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity, allowing it to modulate various biological pathways effectively. The hydrolysis of the carbamate group can release active intermediates that exert pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown promising results against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. For instance, derivatives of related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains .
-
Anti-inflammatory Properties :
- The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Activity :
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the structure-activity relationship of phenylthiazole derivatives related to this compound. It found that modifications in the side chains significantly affected antibacterial activity, highlighting the importance of chemical structure in determining efficacy .
- Toxicity Assessment : In toxicity evaluations, certain derivatives exhibited favorable profiles, showing minimal cytotoxicity at concentrations much higher than their MICs. This suggests a potential therapeutic window for clinical applications .
- Metabolic Stability : Research using pharmacokinetic modeling indicated that some derivatives possess enhanced metabolic stability and membrane penetration, which are critical for prolonged therapeutic action against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
